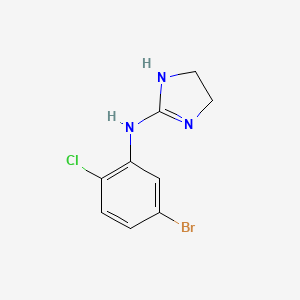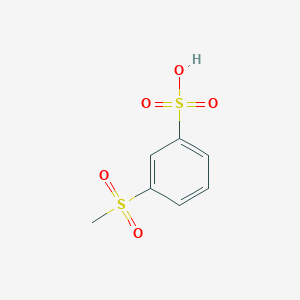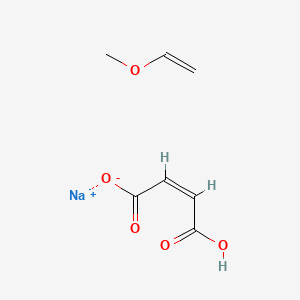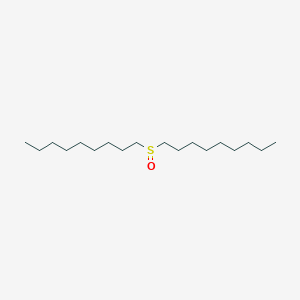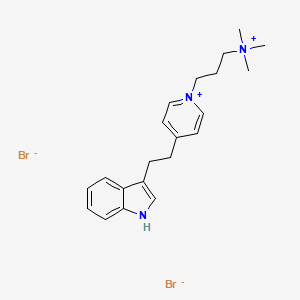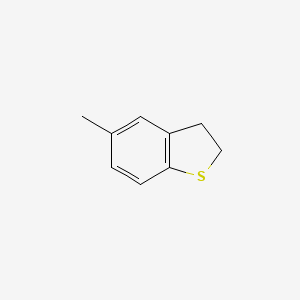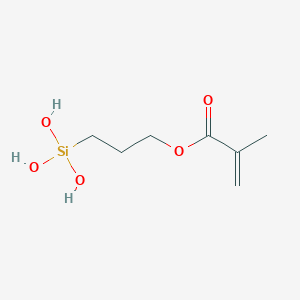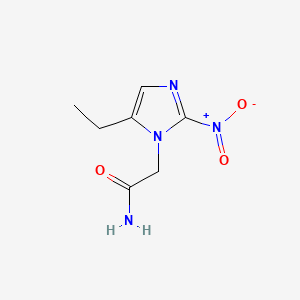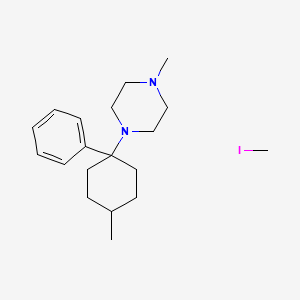
1,1-Dimethyl-4-(4-methyl-1-phenylcyclohexyl)piperazinium, iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethyl-4-(4-methyl-1-phenylcyclohexyl)piperazinium, iodide is a chemical compound known for its role as a non-selective nicotinic acetylcholine receptor agonist. This compound is used in various scientific research applications due to its specific action on ganglia and adrenal medullary tissue .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-4-(4-methyl-1-phenylcyclohexyl)piperazinium, iodide typically involves the reaction of 4-methyl-1-phenylcyclohexylamine with 1,1-dimethylpiperazine in the presence of an iodinating agent. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
1,1-Dimethyl-4-(4-methyl-1-phenylcyclohexyl)piperazinium, iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the iodide position, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in ethanol.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or nitriles.
科学的研究の応用
1,1-Dimethyl-4-(4-methyl-1-phenylcyclohexyl)piperazinium, iodide is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a model compound for studying nicotinic acetylcholine receptors.
作用機序
The compound acts as a non-selective nicotinic acetylcholine receptor agonist. It stimulates sympathetic ganglia and adrenal medullary tissue, leading to the release of neurotransmitters such as acetylcholine. This action is mediated through the binding of the compound to nicotinic acetylcholine receptors, which are ion channels that, when activated, allow the influx of cations like sodium and calcium, leading to cellular depolarization and subsequent physiological effects .
類似化合物との比較
Similar Compounds
1,1-Dimethyl-4-phenylpiperazinium iodide: Another non-selective nicotinic acetylcholine receptor agonist with similar applications.
N1-acetyl-N4-dimethyl-piperazinium iodide: Known for its central nicotinic action.
Uniqueness
1,1-Dimethyl-4-(4-methyl-1-phenylcyclohexyl)piperazinium, iodide is unique due to its specific action on both ganglia and adrenal medullary tissue, making it particularly useful in the diagnosis of pheochromocytoma and in studies involving autonomic regulation .
特性
CAS番号 |
21602-29-9 |
|---|---|
分子式 |
C19H31IN2 |
分子量 |
414.4 g/mol |
IUPAC名 |
iodomethane;1-methyl-4-(4-methyl-1-phenylcyclohexyl)piperazine |
InChI |
InChI=1S/C18H28N2.CH3I/c1-16-8-10-18(11-9-16,17-6-4-3-5-7-17)20-14-12-19(2)13-15-20;1-2/h3-7,16H,8-15H2,1-2H3;1H3 |
InChIキー |
SIDPGRYHNJKNQZ-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CC1)(C2=CC=CC=C2)N3CCN(CC3)C.CI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-[4-(aziridin-1-yl)-4-methylpentan-2-ylidene]hydrazine](/img/structure/B14704154.png)

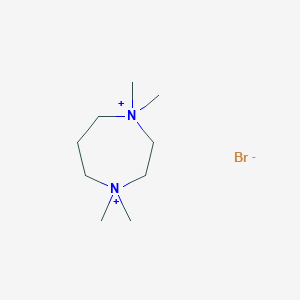
![Pentacyclo[19.3.1.1~2,6~.1~9,13~.1~14,18~]octacosa-1(25),2(28),3,5,9(27),10,12,14(26),15,17,21,23-dodecaene](/img/structure/B14704170.png)
